molecular formula C12H18O4 B1595014 1,4-bis(2-hydroperoxypropan-2-yl)benzene CAS No. 3159-98-6

1,4-bis(2-hydroperoxypropan-2-yl)benzene

Cat. No.: B1595014
CAS No.: 3159-98-6
M. Wt: 226.27 g/mol
InChI Key: REGMWDPZVFOJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-bis(2-hydroperoxypropan-2-yl)benzene: is an organic compound with the molecular formula C12H18O4. It is also known as this compound. This compound is characterized by the presence of two hydroperoxy groups attached to a benzene ring through isopropyl linkages. It is a significant compound in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-bis(2-hydroperoxypropan-2-yl)benzene typically involves the hydroperoxidation of p-diisopropylbenzene. This reaction is carried out under controlled conditions to ensure the selective formation of the hydroperoxy groups. The reaction conditions often include the use of hydrogen peroxide as the oxidizing agent and an acid catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen peroxide to a solution of p-diisopropylbenzene in the presence of an acid catalyst. The reaction mixture is then subjected to purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,4-bis(2-hydroperoxypropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,4-bis(2-hydroperoxypropan-2-yl)benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the preparation of polymers, resins, and other specialty chemicals .

Biology and Medicine: In biological and medical research, this compound is studied for its potential antioxidant properties. The hydroperoxy groups can scavenge free radicals, making it a candidate for developing new antioxidant therapies .

Industry: In industrial applications, this compound is used in the production of high-performance materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 1,4-bis(2-hydroperoxypropan-2-yl)benzene involves the interaction of its hydroperoxy groups with various molecular targets. These interactions can lead to the formation of reactive oxygen species, which can then participate in further chemical reactions. The hydroperoxy groups can also undergo homolytic cleavage to generate free radicals, which can initiate polymerization reactions or other radical-mediated processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of hydroperoxy groups, which impart high reactivity and the ability to participate in a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1,4-bis(2-hydroperoxypropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-11(2,15-13)9-5-7-10(8-6-9)12(3,4)16-14/h5-8,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGMWDPZVFOJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)OO)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185478
Record name Hydroperoxide, (1,4-phenylenebis(1-methylethylidene))bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3159-98-6
Record name 1,1′-[1,4-Phenylenebis(1-methylethylidene)]bis[hydroperoxide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3159-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroperoxide, (1,4-phenylenebis(1-methylethylidene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003159986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroperoxide, (1,4-phenylenebis(1-methylethylidene))bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroperoxide, 1,1'-[1,4-phenylenebis(1-methylethylidene)]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-bis(2-hydroperoxypropan-2-yl)benzene
Reactant of Route 2
Reactant of Route 2
1,4-bis(2-hydroperoxypropan-2-yl)benzene
Reactant of Route 3
1,4-bis(2-hydroperoxypropan-2-yl)benzene
Reactant of Route 4
1,4-bis(2-hydroperoxypropan-2-yl)benzene
Reactant of Route 5
1,4-bis(2-hydroperoxypropan-2-yl)benzene
Reactant of Route 6
1,4-bis(2-hydroperoxypropan-2-yl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.